
Manganese bis(3,5,5-trimethylhexanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese bis(3,5,5-trimethylhexanoate) is a chemical compound with the molecular formula C18H34MnO4This compound is typically found as a colorless to pale yellow crystalline powder and is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese bis(3,5,5-trimethylhexanoate) can be synthesized through the reaction of manganese(II) acetate with 3,5,5-trimethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
In industrial settings, the production of manganese bis(3,5,5-trimethylhexanoate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese bis(3,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: It can be reduced to manganese(I) or manganese(0) species.
Substitution: Ligand exchange reactions can occur where the 3,5,5-trimethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Manganese(III) or manganese(IV) oxides.
Reduction: Manganese(I) or manganese(0) complexes.
Substitution: New manganese complexes with different ligands.
Applications De Recherche Scientifique
Manganese bis(3,5,5-trimethylhexanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its role in enzymatic reactions involving manganese-dependent enzymes.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of manganese bis(3,5,5-trimethylhexanoate) involves its ability to coordinate with various substrates and facilitate chemical transformations. The manganese center can undergo redox changes, allowing it to participate in oxidation-reduction reactions. Additionally, the compound can act as a Lewis acid, activating substrates for nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese bis(3,3,5,5-tetramethylhexanoate): Similar in structure but with different steric and electronic properties.
Manganese(II) acetate: A simpler manganese(II) compound used in similar applications but with different reactivity.
Manganese(II) chloride: Another manganese(II) compound with distinct solubility and reactivity characteristics
Uniqueness
Manganese bis(3,5,5-trimethylhexanoate) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. This makes it particularly useful in catalytic applications where selectivity and efficiency are crucial .
Propriétés
Numéro CAS |
64002-83-1 |
|---|---|
Formule moléculaire |
C18H34MnO4 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
manganese(2+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Mn/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
LAGAXYZHNMVGFB-UHFFFAOYSA-L |
SMILES canonique |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


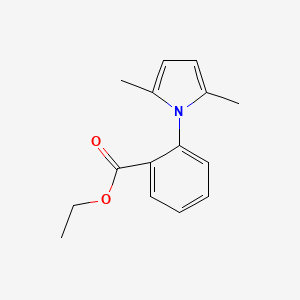
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
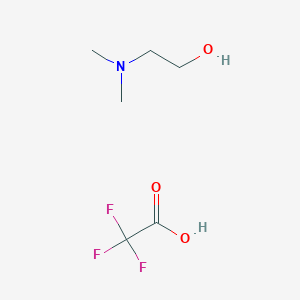
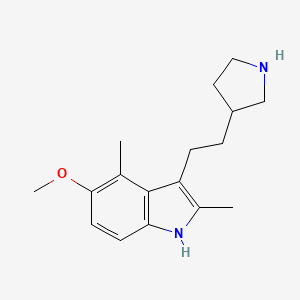
![N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide](/img/structure/B13786852.png)
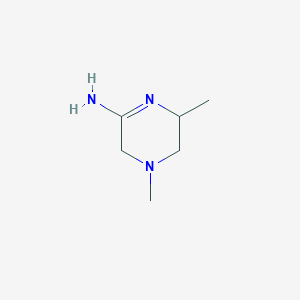
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
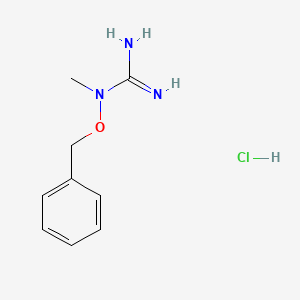
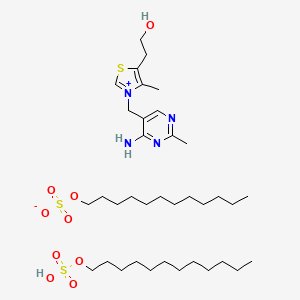
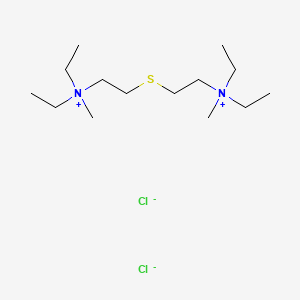
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)
